5-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one
Description
Properties
IUPAC Name |
5-bromo-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-16-6-4-13(5-7-16)10-8-9(14)2-3-11(10)15-12(13)17/h2-3,8H,4-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTDNCLENFDGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)C3=C(C=CC(=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672110 | |
| Record name | 5-Bromo-1'-methylspiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920023-48-9 | |
| Record name | 5-Bromo-1'-methylspiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one typically involves the electrophilic bromination of the indoline ring. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction Reactions: Reduction of the compound can yield different reduced forms, depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the original compound.
Reduction Products: Reduced forms with different functional groups.
Scientific Research Applications
Chemistry: 5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one is used as a building block in organic synthesis. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology: The compound has potential applications in the study of biological systems due to its structural similarity to natural products. It can be used as a probe to investigate biological pathways and interactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its unique structure may offer advantages in the design of new drugs with improved efficacy and selectivity.
Industry: In the industrial sector, 5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations: Methyl vs. Benzyl Groups
- Synthesis routes for this analog report yields up to 73%, suggesting more efficient protocols compared to the methyl-substituted derivative .
Bromine Positional Isomers
- 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one (CAS 1190861-43-8): Molecular Formula: C₁₂H₁₂BrNO₂ Molecular Weight: 282.13 g/mol Key Differences: The bromine at the 6-position (vs. 5-position) alters electronic distribution and steric interactions. The pyran ring (vs. piperidin) introduces an oxygen atom, affecting solubility and hydrogen-bonding capacity .
Ring System Modifications
- 5-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one (CAS 2491753-71-8): Molecular Formula: C₁₃H₁₄BrNO₂ Molecular Weight: 296.16 g/mol Key Differences: The pyran ring replaces the piperidin system, reducing nitrogen content and altering basicity. This derivative is commercially available via suppliers like Ambeed and AiFChem, unlike the piperidin analog .
Key Research Findings
Synthetic Accessibility : The benzyl-substituted analog demonstrates higher synthetic yields (73%) compared to methyl derivatives, likely due to stabilized intermediates during spirocyclization .
Bromine Position Effects : Moving bromine from the 5- to 6-position reduces molecular weight by 13 g/mol and introduces conformational changes in the indoline ring .
Ring System Impact : Piperidin-containing analogs exhibit basicity from the nitrogen, whereas pyran analogs lack this property, influencing their pharmacokinetic profiles .
Biological Activity
5-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound belongs to the spirocyclic class and features a unique indoline-piperidine structure, which is significant for its biological activity. The bromine substituent at the 5-position enhances its reactivity and interaction with biological targets. Synthesis typically involves multi-step reactions including electrophilic aromatic substitution and cyclization techniques.
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of spiro[indoline-3,4'-piperidine] exhibit notable anticancer properties. A study showed that 5-bromo derivatives demonstrated increased antiproliferative effects against leukemia cell lines such as Jurkat and CEM. The presence of bromine was linked to enhanced activity, suggesting that halogenation plays a crucial role in modulating biological effects .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B4 | Jurkat | 12.5 | Induction of apoptosis |
| B5 | CEM | 10.0 | Cell cycle arrest |
| B6 | K562 | 15.0 | Inhibition of proliferation |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against resistant strains such as MRSA. Studies have shown that certain derivatives possess significant antibacterial activity, inhibiting bacterial growth effectively .
Table 2: Antimicrobial Activity Against MRSA
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| B4 | 8 |
| B5 | 16 |
| Control | 32 |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: It can interact with cell surface receptors, affecting signaling pathways that regulate cell survival and apoptosis.
- ROS Generation: Some studies suggest that it may induce reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
Case Studies
Case Study 1: Anticancer Efficacy
In a preclinical study, the efficacy of a series of spiro[indoline-3,4'-piperidine] derivatives was evaluated in vivo using mouse models. Compound B5 significantly reduced tumor size compared to controls, demonstrating its potential as a therapeutic agent against leukemia .
Case Study 2: Antimicrobial Testing
A recent investigation into the antimicrobial properties revealed that the compound's derivatives effectively inhibited the growth of Staphylococcus aureus and MRSA strains. These findings underscore the importance of further exploring this compound for potential clinical applications in treating infections caused by resistant bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
